molecular formula C20H17ClOS B2450125 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 36000-17-6

2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No. B2450125
CAS RN: 36000-17-6
M. Wt: 340.87
InChI Key: FZLZCTNLUAZNFA-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol” is a complex organic molecule. It contains a sulfanyl group (-SH) attached to a 4-chlorophenyl group, and two phenyl groups attached to a central carbon, which also bears a hydroxyl group (-OH). This suggests that it could exhibit properties common to alcohols, sulfides, and aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its formula, would likely exhibit the characteristic ring structure of phenyl groups, the polarity of the alcohol group, and the unique properties imparted by the sulfanyl group. The presence of these different functional groups would likely result in a complex three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could result in hydrogen bonding, influencing its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

The compound has been studied in the context of chemical synthesis and characterization. Yang Lirong researched the synthesis of a related compound, 2-(4-Chlorophenyl)ethanol, by esterification and reduction from 2-(4-chlorophenyl)acetic acid, achieving high yields under specific conditions (Yang Lirong, 2007). Similarly, the work by Aiube et al. involved synthesizing and oxidizing derivatives of (E)-1,2-diphenyl-2-(arylimino) ethanol, including a compound with a 4-chlorophenyl group, and characterizing them through spectral analysis (Aiube, Najiam, & Kadhum, 2013).

Pharmaceutical Intermediates

Research has highlighted the role of similar chlorophenylethanol derivatives as key intermediates in pharmaceutical synthesis. For instance, a study demonstrated an efficient microbial cell-catalyzed process to synthesize (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a significant intermediate in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012). Additionally, Kurbanoğlu et al. explored the submerged culture of Alternaria alternata for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, a precursor of L-cloprenaline for asthma symptom relief (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Catalyst and Chemical Reactivity

A study by Tayebi et al. utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing specific chemical compounds, demonstrating the potential utility of sulfanyl-based compounds in catalysis and chemical synthesis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Crystallography and Molecular Analysis

Caracelli et al. conducted a study on a compound structurally similar to 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, revealing insights into its crystal structure and molecular interactions, which could be relevant for understanding the properties of related compounds (Caracelli, Zukerman-Schpector, Traesel, Olivato, Jotani, & Tiekink, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict .

Future Directions

The future directions for the study of this compound would likely depend on its observed or potential biological activity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLZCTNLUAZNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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